molecular formula C20H16ClN3O4S B611937 Zifaxaban CAS No. 1378266-98-8

Zifaxaban

カタログ番号: B611937
CAS番号: 1378266-98-8
分子量: 429.875
InChIキー: MXWOUAQNXIUJIN-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Zifaxaban involves multiple steps. One of the key steps includes the formation of the oxazolidinone ring, which is achieved through a cyclization reaction. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The thiophene-2-carboxamide moiety is introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

化学反応の分析

Types of Reactions

Zifaxaban undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

科学的研究の応用

Scientific Research Applications

Zifaxaban's applications span various fields including pharmacology, clinical medicine, and biochemistry. Key areas of research include:

  • Anticoagulation Therapy : this compound is being developed for the prevention and treatment of arterial and venous thrombosis. Preclinical studies have demonstrated its effectiveness in suppressing thrombus formation in various animal models .
  • Pharmacodynamics : Research has shown that this compound exhibits a high selectivity for Factor Xa over other serine proteases, with an IC50 value of 11.1 nM . It significantly prolongs clotting times (prothrombin time and activated partial thromboplastin time) in various species without impairing platelet aggregation .
  • Comparative Efficacy : In comparative studies, this compound has shown a trend towards less bleeding than rivaroxaban while achieving similar antithrombotic effects . This characteristic could enhance its clinical utility in managing anticoagulation therapy.

Table 1: Pharmacodynamic Properties of this compound

ParameterValue
IC50 for Factor Xa11.1 nM
Selectivity>10,000-fold
Effect on Prothrombin TimeSignificant Prolongation
Effect on Activated Partial Thromboplastin TimeSignificant Prolongation
Effect on Thrombin TimeRelatively Weak

Table 2: Efficacy in Animal Models

ModelED50 (mg/kg)Best Efficacy Time (h)
Venous Thrombosis (Rats)3.092
Arteriovenous-Shunt ThrombosisDose-dependentNot specified
Carotid Thrombosis (Rats)Dose-dependentNot specified

Case Study 1: Preclinical Evaluation

A study conducted on rats evaluated the pharmacological activity of this compound across multiple thrombosis models. The results indicated that this compound effectively inhibited thrombus formation in a dose-dependent manner, showcasing its potential as a therapeutic agent for thromboembolic diseases .

Case Study 2: Comparative Analysis with Rivaroxaban

In a comparative study assessing bleeding risk, this compound demonstrated a lower incidence of bleeding compared to rivaroxaban at equivalent antithrombotic doses. This finding suggests that this compound may offer a safer profile for patients requiring anticoagulation therapy .

作用機序

The compound exerts its effects primarily through the inhibition of factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. This mechanism makes it a promising candidate for the treatment and prevention of thromboembolic diseases .

特性

CAS番号

1378266-98-8

分子式

C20H16ClN3O4S

分子量

429.875

IUPAC名

5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H16ClN3O4S/c21-17-9-8-16(29-17)19(26)22-11-15-12-24(20(27)28-15)14-6-4-13(5-7-14)23-10-2-1-3-18(23)25/h1-10,15H,11-12H2,(H,22,26)/t15-/m1/s1

InChIキー

MXWOUAQNXIUJIN-HNNXBMFYSA-N

SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

TY-602;  TY602;  TY 602;  Zifaxaban

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Zifaxaban
Reactant of Route 2
Reactant of Route 2
Zifaxaban
Reactant of Route 3
Reactant of Route 3
Zifaxaban
Reactant of Route 4
Reactant of Route 4
Zifaxaban
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Zifaxaban
Reactant of Route 6
Reactant of Route 6
Zifaxaban

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。